

Heteroclitin B CAS number and molecular weight

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Compound of Interest

Compound Name: *Heteroclitin B*

Cat. No.: *B15528789*

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Heteroclitin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin B is a naturally occurring lignan isolated from the stems of *Kadsura heteroclita*. Lignans are a class of polyphenolic compounds known for their diverse biological activities, which have garnered significant interest within the scientific community for their potential therapeutic applications. This technical guide provides a concise summary of the core physicochemical properties of **Heteroclitin B** and outlines a general methodology for its isolation, based on techniques commonly employed for the separation of analogous natural products.

Core Data

The fundamental physicochemical properties of **Heteroclitin B** are summarized below.

Property	Value
CAS Number	140461-47-8
Molecular Weight	498.6 g/mol
Molecular Formula	C ₂₈ H ₃₄ O ₈

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of **Heteroclitin B** is not readily available in the public domain, a general methodology can be inferred from studies on the isolation of other lignans from *Kadsura heteroclita*. This typically involves a multi-step process of extraction and chromatographic separation.

General Isolation Protocol for Lignans from *Kadsura heteroclita*

- **Extraction:** The dried and powdered stems of *Kadsura heteroclita* are subjected to extraction with an organic solvent, such as ethanol or methanol, at room temperature. This process is often repeated multiple times to ensure a comprehensive extraction of secondary metabolites.
- **Solvent Partitioning:** The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step serves to fractionate the extract based on the polarity of its constituents. Lignans are typically enriched in the chloroform and ethyl acetate fractions.
- **Chromatographic Separation:** The lignan-rich fractions are then subjected to various chromatographic techniques for the purification of individual compounds.
 - **Silica Gel Column Chromatography:** This is a primary separation technique where the fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate or chloroform and methanol, with increasing polarity.
 - **Sephadex LH-20 Column Chromatography:** This technique is often used for further purification, particularly for separating compounds with similar polarities. Elution is typically carried out with methanol.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** The final purification step often involves preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. This allows for the isolation of highly pure compounds.
- **Structure Elucidation:** The chemical structure of the isolated pure compound is then determined using a combination of spectroscopic methods, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure and stereochemistry.

Visualizations

The following diagram illustrates a generalized workflow for the isolation of natural products like **Heteroclitin B** from a plant source.



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Generalized workflow for natural product isolation.

Due to the limited publicly available data, a specific signaling pathway for **Heteroclitin B** cannot be provided at this time. Research into the biological activities of compounds from *Kadsura heteroclita* suggests potential anti-inflammatory and anti-tumor effects, areas that warrant further investigation to elucidate the specific mechanisms of action for **Heteroclitin B**.

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